NSC689857

Description

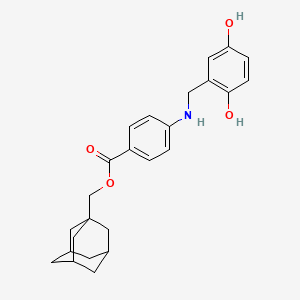

Structure

2D Structure

3D Structure

Properties

CAS No. |

241127-79-7 |

|---|---|

Molecular Formula |

C25H29NO4 |

Molecular Weight |

407.5 g/mol |

IUPAC Name |

1-adamantylmethyl 4-[(2,5-dihydroxyphenyl)methylamino]benzoate |

InChI |

InChI=1S/C25H29NO4/c27-22-5-6-23(28)20(10-22)14-26-21-3-1-19(2-4-21)24(29)30-15-25-11-16-7-17(12-25)9-18(8-16)13-25/h1-6,10,16-18,26-28H,7-9,11-15H2 |

InChI Key |

MXKHJVTZHIIIMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC=C(C=C4)NCC5=C(C=CC(=C5)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NSC-689857; NSC 689857; NSC689857; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of NSC689857

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC689857 is a small molecule inhibitor that targets a critical protein-protein interaction within the ubiquitin-proteasome system, a key regulator of cellular protein homeostasis. Specifically, this compound disrupts the formation of the SCFSkp2-Cks1 E3 ubiquitin ligase complex, leading to the stabilization of the cyclin-dependent kinase inhibitor p27Kip1 (p27). The accumulation of p27 plays a pivotal role in cell cycle arrest at the G1 phase, highlighting the therapeutic potential of this compound in cancers characterized by the aberrant degradation of p27. This guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of the Skp2-Cks1 Interaction

The primary mechanism of action of this compound is the inhibition of the protein-protein interaction between S-phase kinase-associated protein 2 (Skp2) and cyclin-dependent kinase subunit 1 (Cks1)[1]. Skp2 is the F-box protein component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which is responsible for recognizing and targeting specific substrate proteins for ubiquitination and subsequent degradation by the 26S proteasome[2][3]. Cks1 acts as an essential cofactor for the recognition of the phosphorylated form of p27 by Skp2[2].

By binding to the Skp2-Cks1 interface, this compound prevents the proper assembly of a functional SCFSkp2-Cks1 complex. This disruption inhibits the E3 ligase activity of the complex towards its key substrate, p27.

Signaling Pathway Modulation

The inhibition of the Skp2-Cks1 interaction by this compound initiates a signaling cascade that ultimately leads to cell cycle arrest.

As depicted in Figure 1, the accumulation of p27 inhibits the activity of cyclin-dependent kinase 2 (Cdk2)/Cyclin E complexes. This, in turn, prevents the phosphorylation of the retinoblastoma protein (Rb), leading to the sequestration of E2F transcription factors and ultimately causing cell cycle arrest at the G1/S transition.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The following table summarizes the key IC50 values reported in the literature.

| Assay | Target/Substrate | IC50 (µM) | Reference |

| AlphaScreen Assay | Skp2-Cks1 Interaction | 36 | (Ungermannova et al., 2013)[1] |

| In Vitro Ubiquitination Assay | p27 Ubiquitination | 30 | (Ungermannova et al., 2013)[1] |

Note: Further quantitative data on the efficacy of this compound in various cancer cell lines, particularly leukemia cell lines where it has shown notable activity, is an area of ongoing research.

Detailed Experimental Protocols

AlphaScreen Assay for Skp2-Cks1 Interaction

This assay is designed to quantify the inhibitory effect of this compound on the interaction between Skp2 and Cks1 in a high-throughput format.

Materials:

-

Recombinant GST-tagged Skp2/Skp1 complex

-

Recombinant His-tagged Cks1

-

This compound dissolved in DMSO

-

AlphaScreen™ Glutathione Donor Beads (PerkinElmer)

-

AlphaScreen™ Nickel Chelate Acceptor Beads (PerkinElmer)

-

Assay Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

-

384-well white opaque microplates (e.g., OptiPlate™-384, PerkinElmer)

Procedure:

-

Compound Plating: Serially dilute this compound in DMSO and dispense into the microplate wells.

-

Protein Incubation: Add His-Cks1 to the wells containing the compound and incubate for a short period at room temperature.

-

Addition of Skp2: Add the GST-Skp2/Skp1 complex to the wells.

-

Bead Addition: In subdued light, add a mixture of Glutathione Donor and Nickel Chelate Acceptor beads to all wells.

-

Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow for bead-protein binding and signal generation.

-

Signal Detection: Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision® Multilabel Reader, PerkinElmer) with excitation at 680 nm and emission detection between 520 and 620 nm.

-

Data Analysis: The decrease in the AlphaScreen signal is proportional to the inhibition of the Skp2-Cks1 interaction. Calculate IC50 values using a suitable software (e.g., GraphPad Prism).

In Vitro p27 Ubiquitination Assay

This assay directly measures the ability of this compound to inhibit the ubiquitination of p27 mediated by the SCFSkp2-Cks1 complex.

Materials:

-

Recombinant human E1 (ubiquitin-activating enzyme)

-

Recombinant human E2 (ubiquitin-conjugating enzyme, e.g., UbcH3)

-

Recombinant human ubiquitin

-

Recombinant SCFSkp2-Cks1 complex

-

Recombinant p27 (pre-phosphorylated at Thr187 by Cdk2/Cyclin E)

-

This compound dissolved in DMSO

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT)

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Primary antibody: anti-p27

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Reaction Assembly: In a microcentrifuge tube, combine the ubiquitination buffer, E1, E2, ubiquitin, the SCFSkp2-Cks1 complex, and phosphorylated p27.

-

Inhibitor Addition: Add this compound at various concentrations to the reaction tubes. Include a DMSO-only control.

-

Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Electrophoresis and Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Probe the membrane with an anti-p27 antibody to detect both unmodified and polyubiquitinated forms of p27.

-

Visualization: Visualize the results using a chemiluminescence detection system. A decrease in the high-molecular-weight ladder of polyubiquitinated p27 indicates inhibition by this compound.

-

Data Analysis: Quantify the band intensities to determine the IC50 value for the inhibition of p27 ubiquitination.

Conclusion and Future Directions

This compound represents a valuable chemical probe for studying the role of the SCFSkp2-Cks1-p27 axis in cell cycle control and oncogenesis. Its mechanism of action, centered on the inhibition of a key protein-protein interaction, offers a promising strategy for the development of novel anti-cancer therapeutics. Future research should focus on optimizing the potency and selectivity of this compound derivatives, conducting comprehensive in vivo efficacy studies, and identifying predictive biomarkers to guide its clinical application. The detailed methodologies provided herein will serve as a valuable resource for researchers in the continued investigation and development of this class of inhibitors.

References

- 1. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cell-cycle regulatory protein Cks1 is required for SCF(Skp2)-mediated ubiquitinylation of p27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p27(Kip1) ubiquitination and degradation is regulated by the SCF(Skp2) complex through phosphorylated Thr187 in p27 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Functional Profile of NSC689857: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC689857 is a small molecule compound identified as a potent inhibitor of the S-phase kinase-associated protein 2 (Skp2)-Cks1 protein-protein interaction. By disrupting this complex, this compound effectively blocks the ubiquitination and subsequent proteasomal degradation of the cyclin-dependent kinase inhibitor p27Kip1 (p27). This mechanism leads to the accumulation of p27, a key regulator of cell cycle progression, resulting in cell cycle arrest. Beyond its role in oncology, recent studies have revealed that this compound also exhibits antidepressant-like effects in preclinical models. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visualization of the relevant signaling pathway.

Core Mechanism of Action: Inhibition of the Skp2-Cks1 Interaction

This compound functions as a direct inhibitor of the interaction between Skp2 and Cks1, two essential components of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1][2] The Skp2-Cks1 complex is responsible for recognizing and targeting the tumor suppressor protein p27 for ubiquitination and subsequent degradation by the proteasome.[2][3] The small adaptor protein Cks1 is indispensable for the high-affinity binding of Skp2 to phosphorylated p27.[2][4] By binding to this complex, this compound disrupts the recruitment of p27, leading to its stabilization and accumulation within the cell.[1][2] This, in turn, restores the inhibitory function of p27 on cyclin-dependent kinases (CDKs), primarily Cdk2, thereby halting cell cycle progression at the G1/S transition.[4][5]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key findings.

| Assay Type | Target | IC50 Value | Reference |

| AlphaScreen Assay | Skp2-Cks1 Interaction | 36 µM | [6] |

| In Vitro Ubiquitination Assay | p27 Ubiquitylation | 30 µM | [6] |

Table 1: In Vitro Inhibitory Activity of this compound

| Animal Model | Dosing | Effect | Reference |

| Mouse | 5 mg/kg and 10 mg/kg | Antidepressant-like effects | [7] |

| Mouse | 5 mg/kg (chronic social defeat) | Attenuation of depression-like behaviors | [7] |

Table 2: In Vivo Efficacy of this compound in Murine Models of Depression

Signaling Pathway

The following diagram illustrates the canonical Skp2-p27 signaling pathway and the point of intervention for this compound.

Caption: Skp2-p27 signaling pathway and this compound's point of inhibition.

Experimental Protocols

AlphaScreen Assay for Skp2-Cks1 Interaction

This protocol details a high-throughput method to identify inhibitors of the Skp2-Cks1 protein-protein interaction.[2][8]

Materials:

-

GST-tagged Skp2/Skp1 complex

-

His6-tagged Cks1

-

AlphaScreen Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)

-

Glutathione Donor Beads

-

Nickel Chelate Acceptor Beads

-

384-well OptiPlate

-

Microplate reader capable of AlphaScreen detection

Procedure:

-

Prepare serial dilutions of this compound in AlphaScreen Assay Buffer.

-

In a 384-well plate, add 5 µL of the GST-Skp2/Skp1 solution and 5 µL of the His6-Cks1 solution to each well.

-

Add 5 µL of the this compound dilution or vehicle control to the respective wells.

-

Incubate the plate at room temperature for 1 hour with gentle shaking.

-

Add 5 µL of Glutathione Donor Beads and 5 µL of Nickel Chelate Acceptor Beads to each well.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Read the plate on an AlphaScreen-compatible microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.

In Vitro p27 Ubiquitination Assay

This assay reconstitutes the p27 ubiquitination cascade to measure the inhibitory effect of this compound.[9][10][11]

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH3)

-

Recombinant SCF-Skp2/Cks1 complex (E3 ubiquitin ligase)

-

Recombinant, phosphorylated p27 (substrate)

-

Biotinylated-Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

Streptavidin-coated plates

-

Anti-p27 antibody

-

Detection antibody (e.g., HRP-conjugated secondary antibody)

-

Substrate for detection (e.g., TMB)

Procedure:

-

In a microcentrifuge tube, combine E1, E2, SCF-Skp2/Cks1, biotinylated-ubiquitin, and ATP in the ubiquitination reaction buffer.

-

Add this compound or vehicle control to the reaction mixture.

-

Initiate the reaction by adding phosphorylated p27.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Alternatively, for a plate-based assay, transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-ubiquitinated p27.

-

Wash the plate and detect the captured p27 using an anti-p27 primary antibody and a suitable secondary detection antibody.

-

Quantify the signal, which is inversely proportional to the inhibitory effect of this compound.

Chronic Social Defeat Stress (CSDS) Model in Mice

This protocol induces a depressive-like phenotype in mice to evaluate the therapeutic potential of compounds like this compound.[4][6][7]

Procedure:

-

House singly an aggressive CD-1 mouse (resident) for several days to establish territory.

-

Introduce an experimental mouse (intruder) into the resident's cage for 5-10 minutes, during which the resident will attack the intruder.

-

After the defeat period, house the intruder in the same cage as the resident but separated by a clear, perforated divider for the remainder of the 24-hour period to allow for sensory but not physical contact.

-

Repeat this procedure for 10 consecutive days, exposing the intruder to a new resident's cage each day to prevent habituation.

-

Following the 10-day defeat paradigm, assess the intruder mice for social avoidance and other depressive-like behaviors.

-

Administer this compound or vehicle to a cohort of defeated mice and a control group of non-defeated mice and evaluate the reversal of the depressive-like phenotype.

Forced Swim Test (FST) and Tail Suspension Test (TST) in Mice

These are common behavioral despair tests used to screen for antidepressant activity.[12][13][14]

Forced Swim Test:

-

Fill a transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) with water (23-25°C) to a depth where the mouse cannot touch the bottom or climb out.

-

Gently place the mouse into the water for a 6-minute session.

-

Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep its head above water.

-

Administer this compound or a control substance at a predetermined time before the test. A decrease in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test:

-

Suspend the mouse by its tail from a horizontal bar using adhesive tape, ensuring its body hangs freely.

-

Record the total duration of immobility over a 6-minute session. Immobility is defined as the absence of any limb or body movement, except for respiration.

-

Administer this compound or a control substance prior to the test. A reduction in the duration of immobility suggests antidepressant-like properties.

Conclusion

This compound is a valuable research tool for studying the Skp2-p27 axis in cell cycle regulation and oncology. Its mechanism of action, centered on the inhibition of the Skp2-Cks1 interaction and subsequent stabilization of p27, is well-characterized. Furthermore, its recently discovered antidepressant-like effects open new avenues for investigation into the role of the ubiquitin-proteasome system in mood disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other modulators of this critical signaling pathway.

References

- 1. [PDF] A standardized protocol for repeated social defeat stress in mice | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Ubiquitination of p27 is regulated by Cdk-dependent phosphorylation and trimeric complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Testing Depression in Mice: a Chronic Social Defeat Stress Model [en.bio-protocol.org]

- 5. A standardized protocol for repeated social defeat stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A standardized protocol for repeated social defeat stress in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2006044747A2 - P27 ubiquitination assay and methods of use - Google Patents [patents.google.com]

- 10. Ubiquitination of p27 is regulated by Cdk-dependent phosphorylation and trimeric complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docs.abcam.com [docs.abcam.com]

- 12. Comparative Evaluation of Forced Swim Test and Tail Suspension Test as Models of Negative Symptom of Schizophrenia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

NSC689857: A Potent Inhibitor of the SCF-Skp2 E3 Ubiquitin Ligase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, a key regulator of cell cycle progression and cellular proliferation. Overexpression of Skp2 is a hallmark of numerous human cancers and is often associated with poor prognosis due to its role in targeting tumor suppressor proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1 (p27), for proteasomal degradation. The targeted inhibition of Skp2 represents a promising therapeutic strategy for a variety of malignancies. This technical guide provides a comprehensive overview of the small molecule inhibitor NSC689857, focusing on its mechanism of action as a Skp2 inhibitor, quantitative data from key experiments, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as a potent inhibitor of the SCF-Skp2 E3 ligase by disrupting the crucial protein-protein interaction between Skp2 and its essential cofactor, Cks1 (cyclin-dependent kinase subunit 1).[1][2] Cks1 acts as an adaptor protein, facilitating the recognition and binding of phosphorylated p27 to the Skp2 substrate recognition pocket.[2] By interfering with the Skp2-Cks1 interaction, this compound effectively prevents the recruitment of p27 to the SCF complex, thereby inhibiting its ubiquitination and subsequent degradation by the proteasome.[1][2] This leads to the accumulation of p27, which in turn inhibits cyclin-dependent kinase activity, resulting in cell cycle arrest, primarily at the G1/S transition, and a reduction in tumor cell proliferation.[3]

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes the key quantitative data for this compound and its analogs.

| Compound | Assay | Target | IC50 (µM) | Reference |

| This compound | AlphaScreen | Skp2-Cks1 Interaction | 36 | [4][5] |

| This compound | In vitro Ubiquitination | p27 Ubiquitylation | 30 | [4][5] |

| Q857 (quinone derivative of this compound) | AlphaScreen | Skp2-Cks1 Interaction | Low µM concentrations | [6] |

| Q857 (quinone derivative of this compound) | In vitro Ubiquitination | p27 Ubiquitylation | Inhibited | [6] |

Signaling Pathways and Experimental Workflows

Skp2-p27 Signaling Pathway

The following diagram illustrates the central role of the SCF-Skp2 complex in the degradation of p27 and how this compound intervenes in this pathway.

Caption: Skp2-p27 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Skp2 Inhibitor Screening

The identification of this compound was facilitated by a high-throughput screening (HTS) approach, followed by secondary validation assays.

Caption: High-throughput screening workflow for the identification of Skp2 inhibitors.

Detailed Experimental Protocols

High-Throughput Screening (HTS) AlphaScreen Assay for Skp2-Cks1 Interaction

This protocol is adapted from methodologies used for the discovery of Skp2-Cks1 interaction inhibitors.[7][8]

Objective: To identify small molecule inhibitors that disrupt the interaction between Skp2 and Cks1.

Materials:

-

Recombinant GST-tagged Skp2/Skp1 complex

-

Recombinant His6-tagged Cks1

-

AlphaScreen Glutathione Donor Beads

-

AlphaScreen Nickel Chelate Acceptor Beads

-

Assay Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

-

384-well microplates

-

Compound library (including this compound) dissolved in DMSO

-

Microplate reader capable of AlphaScreen detection

Procedure:

-

Prepare serial dilutions of the test compounds (e.g., this compound) in assay buffer.

-

In a 384-well plate, add 5 µL of the GST-Skp2/Skp1 complex (final concentration ~20 nM).

-

Add 5 µL of the His6-Cks1 protein (final concentration ~200 nM).

-

Add 5 µL of the diluted test compound or DMSO (vehicle control).

-

Incubate the mixture at room temperature for 1 hour with gentle shaking.

-

Add 5 µL of a mixture of Glutathione Donor Beads and Nickel Chelate Acceptor Beads (final concentration ~20 µg/mL each).

-

Incubate the plate in the dark at room temperature for 2.5 hours.

-

Read the plate on an EnVision Multilabel Reader or a similar instrument according to the manufacturer's instructions for AlphaScreen.

-

Calculate the IC50 values from the dose-response curves.

In Vitro p27 Ubiquitination Assay

This protocol is a generalized procedure based on descriptions of in vitro ubiquitination assays for p27.[9][10]

Objective: To determine the effect of this compound on the ubiquitination of p27 mediated by the SCF-Skp2 complex.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH3)

-

Recombinant SCF-Skp2 complex (Skp1, Cul1, Rbx1, Skp2)

-

Recombinant Cks1

-

Recombinant, phosphorylated p27 (substrate)

-

Ubiquitin

-

ATP

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

This compound dissolved in DMSO

-

SDS-PAGE gels and Western blotting reagents

-

Anti-p27 antibody

Procedure:

-

Set up the ubiquitination reaction mixture in a microcentrifuge tube containing ubiquitination buffer, E1 enzyme, E2 enzyme, ubiquitin, and ATP.

-

Add the SCF-Skp2 complex and Cks1 to the reaction mixture.

-

Add the phosphorylated p27 substrate.

-

Add this compound at various concentrations (or DMSO as a vehicle control).

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-p27 antibody to visualize the ubiquitinated p27 ladder.

-

Quantify the reduction in p27 ubiquitination to determine the IC50 of the inhibitor.

Immunoprecipitation of Skp2 and p27

This protocol describes a general method to assess the impact of an inhibitor on the interaction between Skp2 and p27 in a cellular context.[11][12]

Objective: To determine if this compound disrupts the interaction between Skp2 and p27 in cells.

Materials:

-

Cancer cell line overexpressing Skp2 (e.g., HeLa, 293T)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Skp2 antibody or anti-HA/Flag antibody if using tagged proteins

-

Protein A/G agarose beads

-

This compound

-

Western blotting reagents

-

Anti-p27 and anti-Skp2 antibodies

Procedure:

-

Culture the cells to ~80% confluency.

-

Treat the cells with this compound or DMSO for a specified period (e.g., 4-16 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with Protein A/G beads.

-

Incubate the pre-cleared lysates with the anti-Skp2 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using anti-p27 and anti-Skp2 antibodies to detect the co-immunoprecipitated proteins.

Cell Viability (MTT) Assay

This is a standard protocol to assess the effect of a compound on cell viability.[3][13][14]

Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Conclusion

This compound is a valuable research tool for studying the biological functions of the SCF-Skp2 E3 ligase and the consequences of its inhibition. Its mechanism of action, involving the disruption of the Skp2-Cks1 interaction, provides a clear rationale for its ability to stabilize p27 and induce cell cycle arrest. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the Skp2-p27 axis with small molecule inhibitors like this compound. Further structure-activity relationship studies and lead optimization could lead to the development of more potent and specific Skp2 inhibitors for cancer therapy.

References

- 1. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. docs.abcam.com [docs.abcam.com]

- 11. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. broadpharm.com [broadpharm.com]

NSC689857: A Potent Regulator of the Cell Cycle Through Targeted Inhibition of the SCF-Skp2-Cks1 E3 Ubiquitin Ligase

For Immediate Release

Boulder, CO – November 20, 2025 – In the intricate dance of cellular life, the precise regulation of the cell cycle is paramount to ensure normal growth and prevent the uncontrolled proliferation that characterizes cancer. A key player in this regulatory network is the cyclin-dependent kinase (CDK) inhibitor p27Kip1, a tumor suppressor that acts as a crucial brake on cell cycle progression. The targeted degradation of p27Kip1 is a hallmark of many aggressive human tumors, making the machinery responsible for its destruction a compelling target for therapeutic intervention. The small molecule NSC689857 has emerged as a significant inhibitor of this process, offering a promising avenue for cancer therapy. This technical guide provides an in-depth analysis of the role of this compound in cell cycle regulation, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.

Core Mechanism of Action: Disrupting the p27Kip1 Degradation Machinery

This compound exerts its influence on the cell cycle by directly targeting the S-phase kinase-associated protein 2 (Skp2), a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1][2] This complex is responsible for marking p27Kip1 for degradation by the proteasome, a process that is essential for cells to transition from the G1 to the S phase of the cell cycle.[3] The interaction between Skp2 and p27Kip1 is facilitated by another protein, Cks1 (cyclin-dependent kinase subunit 1).[2] this compound functions by disrupting the crucial interaction between Skp2 and Cks1, thereby preventing the ubiquitination and subsequent degradation of p27Kip1.[1][2] The accumulation of p27Kip1 within the cell restores its inhibitory function on cyclin-CDK complexes, leading to a halt in cell cycle progression, primarily at the G1/S checkpoint.[4]

In addition to its well-defined role as a Skp2-Cks1 inhibitor, this compound has also been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). This dual inhibitory activity suggests a multi-pronged approach to cancer therapy, targeting both cell cycle progression and key signaling pathways that drive tumor growth.

Quantitative Analysis of this compound Activity

The efficacy of this compound as an inhibitor has been quantified through various in vitro assays. These studies have provided critical data on its potency and specificity.

| Assay Type | Target | IC50 Value | Reference |

| AlphaScreen Assay | Skp2-Cks1 Interaction | 36 µM | [1] |

| In Vitro Ubiquitination Assay | p27Kip1 Ubiquitylation | 30 µM | [1] |

These values demonstrate that this compound is a moderately potent inhibitor of the Skp2-Cks1 interaction and the subsequent ubiquitination of p27Kip1. Further studies are required to determine its efficacy on cell cycle distribution in various cancer cell lines and in in vivo models.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound can be visualized through the following signaling pathway and a typical experimental workflow for its characterization.

Caption: Signaling pathway of this compound-mediated cell cycle arrest.

Caption: Experimental workflow for characterizing this compound.

Detailed Experimental Protocols

AlphaScreen Assay for Skp2-Cks1 Interaction

This high-throughput screening assay was instrumental in the initial identification of this compound as an inhibitor of the Skp2-Cks1 interaction.[2][5]

-

Protein Preparation: Recombinant GST-tagged Skp2 and His-tagged Cks1 proteins are expressed and purified.

-

Assay Setup: The assay is performed in a 384-well microplate. Varying concentrations of this compound are pre-incubated with His-Cks1.

-

Protein Interaction: GST-Skp2 is then added to the wells, allowing for the interaction between Skp2 and Cks1.

-

Bead Addition: Glutathione donor beads and Nickel Chelate acceptor beads are added. In the presence of an interaction, the beads are brought into close proximity.

-

Signal Detection: Upon excitation at 680 nm, the donor beads generate singlet oxygen, which excites the acceptor beads, leading to light emission at 520-620 nm. Inhibition of the interaction by this compound results in a decreased signal.[4]

In Vitro p27Kip1 Ubiquitination Assay

This assay directly measures the ability of this compound to inhibit the ubiquitination of p27Kip1.

-

Reaction Mixture: The reaction is carried out in a buffer containing E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), the SCF-Skp2-Cks1 complex, ubiquitin, ATP, and the substrate, phosphorylated p27Kip1.

-

Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C to allow for the ubiquitination process.

-

Analysis: The reaction products are resolved by SDS-PAGE and analyzed by Western blotting using an anti-p27 antibody. A reduction in the high molecular weight polyubiquitinated p27Kip1 species indicates inhibition by this compound.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of this compound on cell cycle distribution.

-

Cell Culture and Treatment: Cancer cells are seeded and treated with different concentrations of this compound for a specified period (e.g., 24, 48 hours).

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.[6][7][8]

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase A to eliminate RNA staining.[6][7][8]

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7][8] An accumulation of cells in the G1 phase would be indicative of this compound-induced cell cycle arrest.

Western Blot Analysis

This method is used to assess the protein levels of key cell cycle regulators following treatment with this compound.

-

Cell Lysis: Treated and untreated cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for proteins of interest (e.g., p27Kip1, Skp2, cyclin D1, cyclin E, CDK2, CDK4, and a loading control like GAPDH or β-actin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and the protein bands are visualized using a chemiluminescent substrate. An increase in p27Kip1 levels and a decrease in the levels of G1/S cyclins would be expected with this compound treatment.

In Vivo Xenograft Tumor Model

To evaluate the anti-tumor efficacy of this compound in a living organism.[9][10][11][12]

-

Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are treated with this compound (e.g., via intraperitoneal or oral administration) or a vehicle control.

-

Tumor Monitoring: Tumor volume is measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67) and the expression of p27Kip1. A significant reduction in tumor growth in the this compound-treated group would indicate in vivo efficacy.[13]

Future Directions

The dual inhibitory activity of this compound against both the SCF-Skp2-Cks1 complex and EGFR presents a compelling rationale for its further development as an anticancer agent. Future research should focus on elucidating the detailed molecular interplay between the inhibition of these two pathways. Moreover, comprehensive in vivo studies are necessary to evaluate its therapeutic efficacy, pharmacokinetic properties, and potential toxicities. The development of more potent and specific analogs of this compound could also lead to improved therapeutic outcomes for a wide range of cancers characterized by p27Kip1 dysregulation and EGFR hyperactivation.

References

- 1. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p27(Kip1) ubiquitination and degradation is regulated by the SCF(Skp2) complex through phosphorylated Thr187 in p27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical probes of Skp2-mediated p27 ubiquitylation and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. vet.cornell.edu [vet.cornell.edu]

- 8. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 9. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]

- 10. Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of tumor growth and elimination of multiple metastases in human prostate and breast xenografts by systemic inoculation of a host defense-like lytic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeted inhibition of SCFSKP2 confers anti-tumor activities resulting in a survival benefit in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of NSC689857: A High-Throughput Screening Approach to Inhibit the SCFSkp2-Cks1 E3 Ligase

Audience: Researchers, scientists, and drug development professionals.

Abstract: The cell cycle inhibitor p27Kip1 is a crucial tumor suppressor whose levels are frequently diminished in aggressive human cancers due to excessive proteasomal degradation. The primary E3 ubiquitin ligase responsible for this degradation is the SCFSkp2 complex. A key feature of this process is the mandatory interaction between the F-box protein Skp2 and the small adaptor protein Cks1, which facilitates the recruitment of phosphorylated p27Kip1 for ubiquitination.[1][2] Targeting the Skp2-Cks1 protein-protein interaction (PPI) therefore represents a promising therapeutic strategy for restoring p27Kip1 levels and inhibiting tumor cell proliferation. This technical guide details the discovery of NSC689857, a small molecule inhibitor of the Skp2-Cks1 interaction, through a high-throughput screening campaign. We provide comprehensive experimental protocols for the primary AlphaScreen assay, the counterscreen for identifying false positives, and the secondary biochemical validation assay. Quantitative data are summarized, and key pathways and workflows are visualized to provide a thorough understanding of the discovery process.

The SCFSkp2-Cks1-p27 Signaling Pathway

The degradation of p27Kip1 is a tightly regulated process. For p27 to be recognized by the SCFSkp2 E3 ligase, it must first be phosphorylated at threonine 187 (Thr187) by cyclin-dependent kinase 2 (CDK2)/cyclin E or A complexes. The adaptor protein Cks1 is essential for this recognition, bridging the interaction between Skp2 and the phosphorylated p27 substrate.[2][3] Once recruited, the SCFSkp2 complex polyubiquitinates p27, marking it for degradation by the 26S proteasome. This compound functions by directly interfering with the binding of Cks1 to Skp2, thereby disrupting the formation of a functional E3 ligase complex capable of recognizing p27.[2] This leads to the stabilization and accumulation of p27, which can then inhibit CDK activity and induce cell cycle arrest.

High-Throughput Screening and Validation Workflow

The discovery of this compound was the result of a multi-stage screening process designed to identify specific inhibitors of the Skp2-Cks1 interaction from a large chemical library (the NCI Diversity Set). The workflow began with a primary high-throughput screen, followed by a counterscreen to eliminate assay-interfering compounds, and concluded with a secondary biochemical assay to confirm the mechanism of action.

Experimental Protocols

Primary High-Throughput Screen: AlphaScreen Assay

This assay was developed to measure the interaction between Skp2 and Cks1 in a 384-well format, enabling high-throughput screening.[1] The principle relies on the proximity of two bead types: a donor bead that generates singlet oxygen upon excitation at 680 nm, and an acceptor bead that emits light upon receiving the singlet oxygen.[1]

-

Reagents:

-

Proteins: Recombinant Glutathione S-transferase (GST)-tagged Skp2/Skp1 complex and 6xHis-tagged Cks1.

-

Beads: Glutathione-coated donor beads and Nickel (Ni)-chelated acceptor beads (PerkinElmer).[1]

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.05% Bovine Serum Albumin (BSA), 0.02% Tween.[3]

-

-

Protocol:

-

To each well of a 384-well microplate, add the test compound from the library dissolved in DMSO.

-

Add His6-Cks1 and GST-Skp2/Skp1 proteins to the wells. The final optimized concentrations should be determined via cross-titration of both binding partners.[4]

-

Incubate the plate with shaking for 1 hour at room temperature.

-

Add a mixture of Glutathione donor beads and Ni-chelated acceptor beads to each well. All steps involving beads should be carried out in subdued lighting.[1][3]

-

Incubate the plate for 2 hours at room temperature.

-

Read the plate using an EnVision plate reader (PerkinElmer) or similar instrument capable of AlphaScreen detection. A decrease in signal indicates disruption of the Skp2-Cks1 interaction.

-

Counterscreen for False Positives

A counterscreen was employed to identify and eliminate compounds that non-specifically interfere with the AlphaScreen bead technology.[3]

-

Principle: This assay uses a generic high-affinity interaction between biotin and streptavidin to generate a signal. Compounds that inhibit this signal are likely interfering with the assay technology itself, not the specific Skp2-Cks1 interaction.

-

Reagents:

-

Protocol:

-

The assay is performed as described for the primary screen, but GST-Skp2/Skp1 and His6-Cks1 are replaced with the GST-biotin peptide and streptavidin-conjugated acceptor beads.

-

Compounds identified as "Initial Hits" in the primary screen are tested.

-

Compounds that cause a significant drop in the signal in this counterscreen are flagged as false positives and excluded from further analysis.

-

Secondary Validation: In Vitro p27 Ubiquitination Assay

This biochemical assay was used to confirm that the hits from the primary screen could inhibit the functional downstream consequence of the Skp2-Cks1 interaction: the ubiquitination of p27.[2][3]

-

Reagents:

-

Substrate: [35S]-methionine labeled p27, produced via in vitro translation and pre-phosphorylated with recombinant CDK2-cyclin E.[3]

-

Enzymes: Ubiquitin activating enzyme (E1), ubiquitin-conjugating enzyme (E2, specifically UbcH3), and the purified SCFSkp2 complex.[3]

-

Reaction Mixture: Assay buffer containing ATP, methyl-ubiquitin, and ubiquitin aldehyde.[5]

-

-

Protocol:

-

The phosphorylation reaction containing [35S]-p27 and CDK2-cyclin E is prepared and incubated.[3]

-

The ubiquitination reaction is assembled by mixing the phosphorylated [35S]-p27 with the E1, E2, SCFSkp2 complex, and the reaction mixture.

-

The test compound (e.g., this compound) or DMSO (vehicle control) is added to the reaction.

-

The reaction is incubated to allow for poly-ubiquitination of p27.

-

The reaction is stopped by adding SDS sample buffer.

-

The products are resolved by SDS-PAGE, and the gel is analyzed by autoradiography.

-

Inhibition is quantified by the reduction in the formation of high-molecular-weight poly-ubiquitinated p27 species (a "ladder" pattern on the gel) compared to the control.[5]

-

Quantitative Data Summary

The screening and subsequent validation assays yielded quantitative metrics for the activity of this compound. The data confirmed its ability to inhibit the Skp2-Cks1 interaction and the downstream ubiquitination of p27.

| Parameter | Assay | Value | Reference |

| IC50 | Skp2-Cks1 AlphaScreen | 36 µM | [1] |

| IC50 | In Vitro p27 Ubiquitination | 30 µM | [1] |

Conclusion

The discovery of this compound validates the strategy of targeting the Skp2-Cks1 protein-protein interaction as a viable approach for cancer therapy. Through a systematic high-throughput screening campaign, coupled with rigorous counterscreening and biochemical validation, this compound was identified as a specific inhibitor of this critical interaction. It effectively prevents the ubiquitination and subsequent degradation of the p27Kip1 tumor suppressor in vitro. This work provides a clear framework and detailed methodologies for the discovery of PPI inhibitors and highlights this compound as a valuable chemical probe for studying the SCFSkp2 pathway and as a lead compound for further drug development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 [pubmed.ncbi.nlm.nih.gov]

- 3. colorado.edu [colorado.edu]

- 4. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cancer Cell Targets of NSC689857

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC689857 is a small molecule inhibitor that has garnered attention in cancer research for its targeted activity against key cellular proliferation pathways. This document provides a comprehensive technical overview of the molecular targets of this compound in cancer cells. It consolidates quantitative data on its inhibitory activities, details the experimental protocols for target validation, and visualizes the intricate signaling pathways affected. The primary mechanism of this compound involves the disruption of the S-phase kinase-associated protein 2 (Skp2)-Cks1 interaction, a critical step in the ubiquitination and subsequent degradation of the tumor suppressor protein p27. By inhibiting this process, this compound leads to the accumulation of p27, resulting in cell cycle arrest and the induction of apoptosis in cancer cells. This guide serves as a technical resource for researchers investigating Skp2-p27 signaling and for professionals in drug development exploring novel anti-cancer therapeutics.

Core Target and Mechanism of Action

This compound primarily targets the protein-protein interaction between Skp2 and Cks1 (cyclin-dependent kinase subunit 1). Skp2 is the F-box protein component of the SCF (Skp1-Cullin1-F-box) E3 ubiquitin ligase complex, which is responsible for targeting various proteins for proteasomal degradation. Cks1 acts as an essential cofactor for the recognition and binding of certain substrates by Skp2, most notably the cyclin-dependent kinase inhibitor p27 (also known as Kip1).

The binding of Cks1 to Skp2 is a prerequisite for the efficient ubiquitination of p27. This process marks p27 for degradation by the 26S proteasome, thereby allowing cells to progress from the G1 to the S phase of the cell cycle. In many cancers, Skp2 is overexpressed, leading to diminished levels of p27 and consequently, uncontrolled cell proliferation.

This compound acts by directly interfering with the Skp2-Cks1 interaction. This disruption prevents the formation of a functional SCF-Skp2-Cks1 complex capable of binding to and ubiquitinating p27. The resulting stabilization and accumulation of p27 restore its inhibitory function on cyclin-dependent kinases (CDKs), leading to G1 cell cycle arrest and, in many cases, apoptosis.[1][2][3]

Quantitative Data on Target Inhibition

The inhibitory potency of this compound against its primary target and its downstream effects have been quantified in biochemical and cellular assays.

| Target/Process | Assay Type | IC50 Value | Reference |

| Skp2-Cks1 Interaction | AlphaScreen | 36 µM | [1] |

| p27 Ubiquitylation | In vitro ubiquitination assay | 30 µM | [1] |

Potential Off-Target Activity

Preliminary data suggests that this compound may also exhibit inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[1] However, specific quantitative data, such as an IC50 value for EGFR inhibition by this compound, is not yet available in the public domain. Further investigation is required to fully characterize the off-target profile of this compound.

Signaling Pathway Perturbation

The inhibition of the Skp2-Cks1 interaction by this compound initiates a cascade of events within the cancer cell, primarily revolving around the cell cycle regulatory machinery.

Experimental Protocols

High-Throughput AlphaScreen Assay for Skp2-Cks1 Interaction

This protocol outlines the methodology used to identify and characterize inhibitors of the Skp2-Cks1 protein-protein interaction.[3][4][5]

Objective: To measure the binding of GST-tagged Skp2/Skp1 to His6-tagged Cks1 and assess the inhibitory effect of this compound.

Materials:

-

Recombinant GST-Skp2/Skp1 and His6-Cks1 proteins

-

AlphaScreen GST Donor Beads

-

AlphaScreen Nickel Chelate Acceptor Beads

-

Assay Buffer (e.g., 100 mM Tris pH 8.0, 100 mM NaCl, 1 mM DTT, 0.1% BSA)

-

This compound compound

-

384-well OptiPlates

-

Plate reader capable of AlphaScreen detection

Procedure:

-

Protein Preparation: Purify recombinant GST-Skp2/Skp1 and His6-Cks1 proteins.

-

Compound Plating: Dispense this compound at various concentrations into 384-well plates. Include DMSO-only wells as a negative control.

-

Protein Incubation: Add a mixture of GST-Skp2/Skp1 and His6-Cks1 to each well. Incubate at room temperature for 1 hour to allow for protein-protein interaction.

-

Bead Addition: Add a suspension of AlphaScreen GST Donor and Nickel Chelate Acceptor beads to each well. Incubate in the dark at room temperature for 2 hours.

-

Signal Detection: Read the plates on an AlphaScreen-capable plate reader. The excitation wavelength is 680 nm, and the emission is detected at 520-620 nm.

-

Data Analysis: A decrease in the AlphaScreen signal indicates disruption of the Skp2-Cks1 interaction. Calculate IC50 values using a suitable data analysis software.

In Vitro p27 Ubiquitination Assay

This protocol describes an in vitro assay to measure the ubiquitination of p27 and assess the inhibitory effect of this compound.[3][6][7][8]

Objective: To reconstitute the p27 ubiquitination cascade in vitro and determine the effect of this compound on this process.

Materials:

-

Recombinant E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme, e.g., UbcH3), and SCF-Skp2/Cks1 E3 ligase complex

-

Recombinant p27 substrate (pre-phosphorylated at Thr187)

-

Ubiquitin and Biotinylated Ubiquitin

-

ATP

-

Ubiquitination Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

This compound compound

-

Anti-p27 antibody-coated plates

-

Europium-labeled streptavidin

-

Plate reader for time-resolved fluorescence

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, ATP, ubiquitin, biotinylated ubiquitin, E1, E2, SCF-Skp2/Cks1, and pre-phosphorylated p27.

-

Compound Addition: Add this compound at various concentrations to the reaction mixture. Include a DMSO-only control.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for ubiquitination to occur.

-

Capture: Transfer the reaction mixtures to an anti-p27 antibody-coated plate. Incubate for 1 hour at room temperature to capture ubiquitinated p27.

-

Washing: Wash the plate to remove unbound components.

-

Detection: Add Europium-labeled streptavidin to each well and incubate for 1 hour. The streptavidin will bind to the biotinylated ubiquitin on the captured p27.

-

Signal Measurement: After a final wash, measure the time-resolved fluorescence.

-

Data Analysis: A decrease in fluorescence signal indicates inhibition of p27 ubiquitination. Calculate IC50 values accordingly.

Conclusion

This compound represents a targeted inhibitor of the Skp2-p27 signaling axis, a pathway frequently dysregulated in human cancers. Its ability to disrupt the Skp2-Cks1 interaction, thereby preventing p27 degradation and inducing cell cycle arrest, underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into this compound and the development of next-generation Skp2 inhibitors. A thorough investigation of its potential off-target effects, particularly on EGFR, will be crucial for its clinical translation. This document aims to empower researchers and drug developers with the necessary technical information to advance the study of this compound and its role in cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2006044747A2 - P27 ubiquitination assay and methods of use - Google Patents [patents.google.com]

- 7. docs.abcam.com [docs.abcam.com]

- 8. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]

Antidepressant Potential of NSC689857: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical findings on the antidepressant potential of NSC689857, a small molecule inhibitor of the S-phase kinase-associated protein 2 (Skp2). The information is compiled from available scientific literature to support further research and development in the field of novel antidepressant therapies.

Introduction

Major depressive disorder (MDD) is a significant global health concern, and a substantial portion of patients do not achieve remission with currently available treatments. This highlights the urgent need for novel therapeutic agents with distinct mechanisms of action. Recent research has implicated cell cycle regulators in the pathophysiology of depression and the mechanism of action of antidepressants.[1][2] One such target is the Skp2-p27 signaling pathway.

This compound is a known inhibitor of Skp2, an E3 ligase that plays a crucial role in cell cycle progression by targeting the cyclin-dependent kinase inhibitor p27Kip1 for degradation.[3][4] Preclinical studies have demonstrated that this compound exhibits antidepressant-like effects in mouse models of depression, suggesting a novel therapeutic avenue for the treatment of MDD.[5] This document summarizes the key findings, experimental methodologies, and underlying signaling pathways associated with the antidepressant potential of this compound.

Mechanism of Action

This compound exerts its effects by inhibiting the S-phase kinase-associated protein 2 (Skp2). Skp2 is a component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, which is responsible for the ubiquitination and subsequent proteasomal degradation of various cellular proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1.[3][4]

The interaction between Skp2 and p27 is facilitated by a small adaptor protein, Cks1.[3] this compound has been identified as a disruptor of the Skp2-Cks1 interaction.[3][4] By preventing this interaction, this compound inhibits the ubiquitination of p27, leading to its accumulation within the cell.[3] Increased levels of p27 can influence cell cycle progression and have been linked to neurogenic and antidepressant-like effects.[1]

Signaling Pathway

The core signaling pathway affected by this compound is the Skp2-Cks1-p27 axis. However, this pathway is integrated into a broader network of cellular signaling that is relevant to both cell cycle regulation and neuronal function. Upstream regulators of Skp2 include the PI3K/Akt pathway, which can increase Skp2 expression. The antidepressant effects of this compound are hypothesized to stem from the downstream consequences of p27 accumulation, which may include modulation of neuronal plasticity and neurogenesis.

References

- 1. Cell cycle regulation, neurogenesis, and depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Abnormal expression of cortical cell cycle regulators underlying anxiety and depressive-like behavior in mice exposed to chronic stress [frontiersin.org]

- 3. A standardized protocol for repeated social defeat stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Tail Suspension Test [jove.com]

- 5. researchgate.net [researchgate.net]

NSC689857: A Technical Guide for Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC689857 is a small molecule compound identified as a potent inhibitor of the Skp2-Cks1 protein-protein interaction, a critical step in the ubiquitination and subsequent degradation of the cyclin-dependent kinase inhibitor p27Kip1. The dysregulation of the Skp2/p27Kip1 axis is a known hallmark of various malignancies, including leukemia, where lower levels of p27Kip1 are often associated with a poor prognosis. By stabilizing p27Kip1, this compound presents a promising therapeutic strategy for leukemia. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, detailed experimental protocols, and key signaling pathways, to support its investigation in leukemia research and drug development.

Introduction to this compound

This compound is a small molecule that has demonstrated inhibitory activity against the S-phase kinase-associated protein 2 (Skp2) E3 ubiquitin ligase complex. Specifically, it disrupts the interaction between Skp2 and its essential cofactor, Cks1 (cyclin-dependent kinase subunit 1). This interaction is crucial for the recognition and subsequent ubiquitination of p27Kip1, a key negative regulator of the cell cycle. The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) has screened this compound against its 60-cell line panel, where it has shown varied activity across different cancer types, with notable activity against leukemia cell lines.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the Skp2-Cks1 interaction. This disruption prevents the formation of a functional SCFSkp2 (Skp1-Cul1-F-box) E3 ubiquitin ligase complex capable of targeting p27Kip1 for proteasomal degradation. The resulting accumulation of p27Kip1 leads to the inhibition of cyclin-dependent kinases (CDKs), primarily CDK2, which in turn causes cell cycle arrest at the G1/S transition, inhibiting cancer cell proliferation.

Quantitative Data

This compound has been characterized in biochemical assays, demonstrating its potency as an inhibitor of the Skp2-Cks1 interaction and p27Kip1 ubiquitination.

| Target Interaction/Process | IC50 Value | Reference |

| Skp2-Cks1 Interaction | 36 µM | [1] |

| p27Kip1 Ubiquitylation | 30 µM | [1] |

Signaling Pathways and Experimental Workflows

Skp2-Mediated p27Kip1 Degradation Pathway

The following diagram illustrates the signaling pathway leading to p27Kip1 degradation and the point of intervention for this compound.

Caption: Skp2-p27Kip1 signaling pathway and this compound inhibition.

Experimental Workflow: Screening for Skp2-Cks1 Interaction Inhibitors

The identification of this compound was facilitated by a high-throughput screening assay. The general workflow for such a screen is depicted below.

Caption: General workflow for identifying Skp2-Cks1 inhibitors.

Experimental Protocols

Skp2-Cks1 Interaction Assay (AlphaScreen)

This protocol is based on the methodology used for the discovery of this compound.

Materials:

-

Recombinant GST-tagged Skp2/Skp1 complex

-

Recombinant His-tagged Cks1

-

AlphaScreen GST Detection Kit (Donor and Acceptor beads)

-

Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

-

This compound or other test compounds

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add His-Cks1 to each well.

-

Add the diluted this compound or control (DMSO) to the wells.

-

Incubate for 15 minutes at room temperature.

-

Add the GST-Skp2/Skp1 complex to each well.

-

Incubate for 1 hour at room temperature.

-

In subdued light, add a mixture of AlphaScreen GST Donor and Nickel Chelate Acceptor beads.

-

Incubate for 1-2 hours at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC50 values from the dose-response curves.

In Vitro p27Kip1 Ubiquitination Assay

This assay validates the functional effect of Skp2-Cks1 inhibition on p27Kip1 ubiquitination.

Materials:

-

Recombinant E1 (ubiquitin-activating enzyme)

-

Recombinant E2 (ubiquitin-conjugating enzyme, e.g., UbcH3)

-

Recombinant SCFSkp2 complex (or individual components)

-

Recombinant p27Kip1 (or in vitro translated 35S-labeled p27Kip1)

-

Ubiquitin and Methylated Ubiquitin

-

ATP regeneration system (creatine kinase, creatine phosphate)

-

This compound or other test compounds

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT)

Procedure:

-

Set up the ubiquitination reaction mixture containing E1, E2, ubiquitin, ATP regeneration system, and reaction buffer.

-

Add the SCFSkp2 complex and p27Kip1 substrate.

-

Add this compound or DMSO control at various concentrations.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Resolve the proteins by SDS-PAGE.

-

Analyze the ubiquitination of p27Kip1 by Western blotting using an anti-p27Kip1 antibody or by autoradiography if using 35S-labeled p27Kip1. A ladder of higher molecular weight bands indicates polyubiquitination.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of leukemia cell lines.

Materials:

-

Leukemia cell lines (e.g., CCRF-CEM, HL-60, K-562)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well cell culture plates

Procedure:

-

Seed leukemia cells in a 96-well plate at a predetermined optimal density.

-

Incubate for 24 hours to allow cells to attach (for adherent lines) or stabilize.

-

Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.

Conclusion

This compound represents a valuable research tool for investigating the role of the Skp2/p27Kip1 axis in leukemia. Its ability to inhibit the Skp2-Cks1 interaction and stabilize p27Kip1 provides a clear mechanism for its anti-proliferative effects. While further studies are needed to fully elucidate its efficacy and therapeutic potential in various leukemia subtypes, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential anti-leukemic agent.

References

Methodological & Application

Application Notes and Protocols for NSC689857 in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC689857 is a small molecule inhibitor targeting the S-phase kinase-associated protein 2 (Skp2), a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. By disrupting the interaction between Skp2 and its essential cofactor, Cks1 (cyclin-dependent kinase subunit 1), this compound effectively inhibits the ubiquitination and subsequent proteasomal degradation of the cyclin-dependent kinase inhibitor p27Kip1.[1][2] This leads to the accumulation of p27, a key regulator of cell cycle progression, resulting in G1 phase arrest and induction of apoptosis in cancer cells.[1][2] These application notes provide detailed protocols for utilizing this compound in cancer cell line studies to investigate its anti-proliferative and pro-apoptotic effects.

Mechanism of Action

This compound functions by interrupting the protein-protein interaction between Skp2 and Cks1.[1][2] This interaction is crucial for the recognition and subsequent ubiquitination of p27. The accumulation of p27 inhibits the activity of cyclin E-CDK2 complexes, which are necessary for the transition from the G1 to the S phase of the cell cycle. The upstream regulation of Skp2 is often mediated by the PI3K/Akt signaling pathway, which can promote Skp2 expression and activity.

Data Presentation

The potency of this compound can be quantified by its half-maximal inhibitory concentration (IC50) or growth inhibition 50% (GI50) values, which vary across different cancer cell lines and assay types.

| Parameter | Value (µM) | Assay Type | Reference |

| Skp2-Cks1 Interaction IC50 | 36 | In vitro biochemical assay | MedchemExpress |

| p27 Ubiquitylation IC50 | 30 | In vitro ubiquitylation assay | MedchemExpress |

| Average GI50 (NCI-60 Panel) | 1.25 | Cell-based growth inhibition | [3] |

Note: The GI50 and IC50 values of this compound can vary significantly between different cancer cell lines. It is recommended to determine the specific IC50 for the cell line of interest experimentally.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is for detecting changes in protein expression (e.g., p27, Cyclin E, p-Akt) following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p27, anti-Cyclin E, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Caption: this compound Signaling Pathway.

Caption: Experimental Workflow Diagram.

References

- 1. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. AKT [p Ser473] Antibody [Unconjugated] - Pan Specific (AF887): Novus Biologicals [novusbio.com]

Application Notes and Protocols for In Vivo Administration of NSC689857 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of NSC689857 in mouse models, summarizing available data and providing detailed experimental protocols. This compound is a small molecule inhibitor of the S-phase kinase-associated protein 2 (Skp2), a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. By disrupting the interaction between Skp2 and its accessory protein Cks1, this compound prevents the ubiquitination and subsequent degradation of the cyclin-dependent kinase inhibitor p27Kip1 (p27)[1][2]. This leads to the accumulation of p27, which in turn can induce cell cycle arrest, making this compound a compound of interest for cancer therapy and other therapeutic areas.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the Skp2-Cks1 interaction. This disruption prevents the recruitment of p27 to the SCF-Skp2 E3 ubiquitin ligase complex, thereby inhibiting p27 ubiquitination and degradation[1][2]. The resulting accumulation of p27 leads to the inhibition of cyclin-dependent kinases (CDKs), causing cell cycle arrest, primarily in the G1 phase.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vivo administration of this compound and other relevant Skp2 inhibitors in mouse models.

| Compound | Application | Mouse Model | Dosing Regimen | Administration Route | Vehicle | Reference |

| This compound | Antidepressant-like effects | Non-specified | 1, 5, 10 mg/kg | Not specified | Not specified | N/A |

| Skp2 Inhibitor C1 | Anti-tumor (Osteosarcoma) | Xenograft | 40 mg/kg/day | Subcutaneous | Not specified | [3] |

| Skp2 Inhibitor (Compound #25) | Pharmacokinetics | PC3 xenograft | 80 mg/kg (single dose) | Intraperitoneal | Not specified | N/A |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a stock solution and a dosing solution of this compound suitable for in vivo administration in mice[4].

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween-80, sterile

-

Saline (0.9% NaCl), sterile